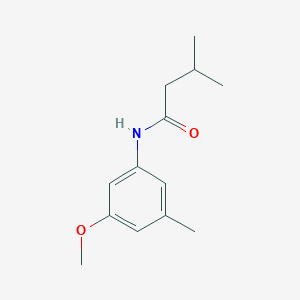

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide

Description

Structural and Molecular Characterization of N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent chain and substituents. The butanamide backbone designates a four-carbon chain with a terminal amide group (-CONH₂). A methyl group (-CH₃) is attached to the third carbon of the butanamide chain, while the nitrogen atom of the amide group is substituted with a 3-methoxy-5-methylphenyl ring.

The systematic naming follows these rules:

- Parent chain : Butanamide (four-carbon chain with an amide group at position 1).

- Substituents :

- A methyl group at position 3 of the butanamide chain.

- A phenyl ring substituted with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 5.

Thus, the full IUPAC name is This compound . The SMILES notation CC(C)CC(=O)NC1=CC(C)=CC(OC)=C1 corroborates this structure, illustrating the branching of the methyl groups and the substitution pattern on the aromatic ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₉NO₂ indicates 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated as follows:

- Carbon (12.01 g/mol × 13) = 156.13 g/mol

- Hydrogen (1.008 g/mol × 19) = 19.15 g/mol

- Nitrogen (14.01 g/mol × 1) = 14.01 g/mol

- Oxygen (16.00 g/mol × 2) = 32.00 g/mol

Total molecular weight : 156.13 + 19.15 + 14.01 + 32.00 = 221.29 g/mol , consistent with literature values.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight (g/mol) | 221.29 |

| SMILES | CC(C)CC(=O)NC1=CC(C)=CC(OC)=C1 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The amide proton (-NH) typically resonates between δ 6.0–8.0 ppm, depending on hydrogen bonding.

- Aromatic protons on the phenyl ring exhibit splitting patterns due to substituents:

- Methoxy group (-OCH₃) at δ 3.8–4.0 ppm (singlet).

- Methyl group (-CH₃) at δ 2.3–2.5 ppm (singlet).

- Aliphatic protons:

- Methyl branch on the butanamide chain (δ 1.0–1.2 ppm, doublet).

- Methylene groups (δ 1.5–2.2 ppm, multiplet).

¹³C NMR :

- Carbonyl carbon (C=O) at δ 170–175 ppm.

- Aromatic carbons: Methoxy-bearing carbon (δ 155–160 ppm), methyl-substituted carbon (δ 20–25 ppm).

Infrared (IR) Spectroscopy

Key absorption bands include:

- Amide C=O stretch : 1640–1680 cm⁻¹.

- N-H stretch : 3300–3500 cm⁻¹ (broad, due to hydrogen bonding).

- C-O stretch (methoxy) : 1250–1270 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 221.3 ([M]⁺).

- Fragmentation patterns:

- Loss of methoxy group (-OCH₃, m/z 185).

- Cleavage of the amide bond (m/z 72 for butanamide fragment).

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound is not explicitly available in the provided sources, analogous compounds suggest potential conformational trends:

- Amide group planarity : The resonance stabilization of the amide bond restricts rotation, favoring a planar geometry.

- Aromatic ring orientation : Steric hindrance between the methoxy and methyl groups may influence the dihedral angle between the phenyl ring and the amide plane.

- Aliphatic chain flexibility : The methyl branch on the butanamide chain introduces steric effects, potentially stabilizing specific rotamers.

Computational models (e.g., density functional theory) could predict preferred conformations, but experimental X-ray diffraction data would be required for definitive analysis.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(3-methoxy-5-methylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)5-13(15)14-11-6-10(3)7-12(8-11)16-4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

WXBACAMESHGLNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)NC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification process may also be scaled up using industrial chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-hydroxy-5-methylphenyl-3-methylbutanamide.

Reduction: Formation of N-(3-Methoxy-5-methylphenyl)-3-methylbutylamine.

Substitution: Formation of N-(3-Halo-5-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Longer acyl chains correlate with lower melting points , suggesting reduced crystallinity due to increased hydrophobicity.

- Yields remain moderate (~45–51%), indicating chain length minimally affects reaction efficiency in this series .

Substituent Effects on the Aromatic Ring

Electron-Donating vs. Electron-Withdrawing Groups

Compounds 115–117 () feature a 3-methylbutanamide core with diverse aryl substituents:

Key Observations :

- Electron-donating groups (e.g., OCH₃ in 116 ) enhance yields (92%), likely due to improved nucleophilic reactivity of the amine intermediate.

Heterocyclic vs. Phenyl Groups

- N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide () replaces the phenyl ring with a thiadiazole heterocycle.

- III-5 () incorporates a pyrimidinyl group, resulting in a higher molecular weight (386.92 g/mol) and lower yield (68%) compared to simpler phenyl derivatives, likely due to steric complexity .

Functional Group Additions

- Peptide Conjugates (): Complex derivatives like ADC1770 integrate 3-methylbutanamide into peptide backbones, demonstrating versatility in drug design for targeted therapies .

Biological Activity

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological effects, including antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methoxy group, a methyl group on the aromatic ring, and an amide functional group, which contribute to its pharmacological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in studies involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-15 | Tubulin destabilization |

| MDA-MB-231 | 12-20 | Apoptosis induction |

| HeLa | 8-12 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. This effect leads to:

- Tubulin Destabilization : The compound binds to tubulin at the colchicine site, inhibiting polymerization and resulting in mitotic arrest .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis in sensitive cell lines .

Case Studies

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. This was confirmed through immunofluorescence microscopy showing disrupted microtubule organization .

- Triple-Negative Breast Cancer (TNBC) : The compound was also evaluated in MDA-MB-231 cells, where it exhibited similar antiproliferative effects. The mechanism involved apoptosis via mitochondrial pathways, highlighting its potential for treating aggressive breast cancer subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.